1H-Pyrazole-3,5-diamine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

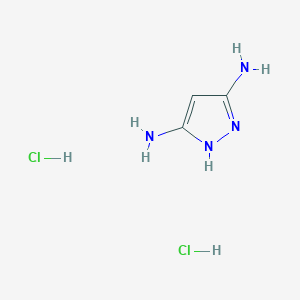

1H-Pyrazole-3,5-diamine dihydrochloride is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science .

Vorbereitungsmethoden

The synthesis of 1H-Pyrazole-3,5-diamine dihydrochloride typically involves the following steps:

Cyclization Reaction: The formation of the pyrazole ring can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone or its equivalent.

Dihydrochloride Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions .

Analyse Chemischer Reaktionen

1H-Pyrazole-3,5-diamine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of pyrazole derivatives .

Wissenschaftliche Forschungsanwendungen

1H-Pyrazole-3,5-diamine dihydrochloride has numerous applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Pyrazole-3,5-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, modulating the activity of these targets and affecting various biological pathways . For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity .

Vergleich Mit ähnlichen Verbindungen

1H-Pyrazole-3,5-diamine dihydrochloride can be compared with other similar compounds, such as:

1H-Pyrazole-4,5-diamine: This compound has amino groups at positions 4 and 5, leading to different reactivity and applications.

3,5-Dimethyl-1H-pyrazole: The presence of methyl groups instead of amino groups results in distinct chemical properties and uses.

1H-Pyrazole-3,4-diamine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

1H-Pyrazole-3,5-diamine dihydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and case studies.

Overview of Biological Activities

1H-Pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis.

- Anticancer Properties : Some derivatives are being investigated for their potential in cancer therapy.

- Anti-inflammatory Effects : Certain compounds have demonstrated significant anti-inflammatory activity.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A study on related compounds highlighted the importance of substituents on the pyrazole ring and their impact on activity against biofilms and bacterial infections. For instance, substituents at specific positions on the pyrazole ring can enhance or diminish the compound's potency against pathogens like Pseudomonas aeruginosa .

Table 1: Summary of SAR Studies

| Compound | Substituent | Activity Against M. tuberculosis | c-di-GMP Reduction (%) |

|---|---|---|---|

| 4a | 4-Cl | Excellent (12.5 µM) | 73 |

| 4b | 4-F | Moderate (25 µM) | 55 |

| 5a | -OH | Good (12.5 µM) | 84 |

| 5b | -OCH3 | Poor (50 µM) | No significant effect |

Antimicrobial Activity

Recent research has focused on the antimicrobial properties of pyrazole derivatives. A series of compounds were synthesized and tested for their effectiveness against M. tuberculosis. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics such as rifampicin .

Case Study: Antitubercular Activity

In a study involving several synthesized pyrazole derivatives, compounds such as 4a and 5a demonstrated remarkable inhibitory effects against the H37Rv strain of M. tuberculosis. The molecular docking studies revealed strong binding interactions with key enzymes involved in bacterial metabolism, suggesting a mechanism of action that warrants further investigation .

The mechanism by which this compound exerts its biological effects often involves modulation of signaling pathways within bacterial cells. For instance, it has been shown to significantly reduce levels of cyclic di-GMP (c-di-GMP), a secondary messenger involved in biofilm formation and virulence in bacteria . This reduction was quantified using GFP-based reporter strains, demonstrating the compound's potential as an anti-biofilm agent.

Eigenschaften

IUPAC Name |

1H-pyrazole-3,5-diamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4.2ClH/c4-2-1-3(5)7-6-2;;/h1H,(H5,4,5,6,7);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWYJRCLBDVUJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20612048 |

Source

|

| Record name | 1H-Pyrazole-3,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141193-12-6 |

Source

|

| Record name | 1H-Pyrazole-3,5-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20612048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.